molecular formula C12H23NO4 B558271 Boc-N-methyl-L-leucine CAS No. 53363-89-6

Boc-N-methyl-L-leucine

Cat. No. B558271
CAS RN: 53363-89-6
M. Wt: 245,32 g/mole
InChI Key: YXJFAOXATCRIKU-UHFFFAOYSA-N
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Description

Boc-N-methyl-L-leucine is a peptidyl nucleobase that has been shown to inhibit tumor cell growth and induce tumor regression in animal models. It is an amide of leucine and the antibiotic aminouracil, which is a guanine analogue .


Synthesis Analysis

The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . N-Methyl-dl-alanine was synthesized starting from 2-bromopropanoic acid and methylamine .


Molecular Structure Analysis

The molecular formula of Boc-N-methyl-L-leucine is C12H23NO4 .


Chemical Reactions Analysis

Boc-N-methyl-L-leucine is a BOC (tert-butyloxycarbonyl) protected N-methylated leucine .


Physical And Chemical Properties Analysis

Boc-N-methyl-L-leucine has a molecular weight of 245.32 g/mol. Its physical properties include a melting point of 55-60 °C, a boiling point of 338.2±21.0 °C (Predicted), and a density of 1.053±0.06 g/cm3 (Predicted). It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of pH-responsive polymers : Boc-L-leucine derivatives have been used in synthesizing pH-responsive chiral polymers. These polymers demonstrate potential in drug delivery and biomolecule conjugation due to their pH-responsive behavior and ability to form highly ordered structures (Bauri, Roy, Pant, & De, 2013).

  • Application in tritium labelling of peptides : Boc-Leu-OSu has been used in the high specific activity tritium labelling of biologically active small peptides, which is crucial for advancing research in the biological activity of small peptides (Egan & Filer, 2015).

  • Study of molecular conformations : Research on N-(t-butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester has provided insights into peptide unit configurations and molecular conformations, contributing to our understanding of peptide structure (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).

  • Development of electrochromic materials : Boc-L-leucine has been used in the synthesis of amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives, which show promise in applications like electrochromic devices and optical displays due to their improved electrochromic properties and chiral recognition ability (Hu, Lu, Duan, Xu, Zhang, Zhang, Zhang, & Zhen, 2014).

  • Creation of cross-linked polymer gels : Boc-leucine derivatives have been polymerized to produce cross-linked polymer gels with high mechanical strength, useful in applications requiring durable, resilient materials (Vaish, Roy, & De, 2015).

  • Investigation of leucine catabolites : Studies have explored how leucine and its catabolites influence DNA synthesis in bovine lymphocytes, providing insights into the metabolic roles of leucine (Nonnecke, Franklin, & Nissen, 1991).

  • Development of dual pH and temperature responsive polymers : Boc-L/D-leucine methacryloyloxyethyl ester was used to create chiral copolymers with applications in thermo and pH-dependent solubility, which could be beneficial in drug delivery systems (Bauri, Pant, Roy, & De, 2013).

  • Enantioselective crystallization applications : Boc-leucine-based polymers have been employed in enantioselective crystallization, illustrating their potential in chiral separation processes (Zhang, Chen, Cui, Zhang, & Yue, 2016).

  • Inhibitor screening for leucine aminopeptidase : Studies involving leucine aminopeptidase, a key virulence factor in pathogenic bacteria, have used leucine derivatives for inhibitor screening, which is important for developing new treatments for bacterial infections (Zhang, Tian, Wang, Tian, Wang, Cui, Huo, Feng, Yu, & Ma, 2021).

Future Directions

There is ongoing research into the use of Boc-N-methyl-L-leucine in the synthesis of N-methylated polypeptides. This includes the development of efficient and sustainable methods for N-Boc deprotection using choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This work combines mechanistic studies of the ROP of αNNCAs with initial studies on the solution properties of these polypeptides .

properties

IUPAC Name

(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJFAOXATCRIKU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-leucine

CAS RN

53363-89-6
Record name (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
HA Azab, ZM Anwar, RM Kamel - Journal of Solution Chemistry, 2016 - Springer
… in nature [1, 2], and the glycine, leucine, N,N-bis(2-hydroxyethyl)glycine (Bicine), N-[tris(hydroxymethyl)methyl]glycine (Tricine), d-2-t-butylglycine and Boc-N-methyl-l-leucine residues …
Number of citations: 3 link.springer.com
FE BUTTON, SJ NELSON - The Journal of Antibiotics, 1994 - jstage.jst.go.jp
Of the four unique tetradepsipeptide subunits arising from the four waysin which PF1022Acan be retrosynthetically cleaved, wechose the MeLeu-PheLac-MeLeu-Lacsubunit (…
Number of citations: 28 www.jstage.jst.go.jp
FE Dutton, BH Lee, SS Johnson… - Journal of medicinal …, 2003 - ACS Publications
… N-Boc-N-methyl-l-leucine 16 was coupled with γ-lactam benzyl ester 15 (86%) and the benzyl group was removed catalytically (98%) to give γ-lactam free acid 17. This was coupled …
Number of citations: 60 pubs.acs.org
J Scherkenbeck, S Lüttenberg, M Ludwig, K Brücher… - 2012 - Wiley Online Library
… General: The starting materials (R)-3-phenyllactic acid, benzyl (R)-3-phenyllactate, N-Fmoc-N-methyl-L-leucine and N-Boc-N-methyl-L-leucine were either purchased or prepared by …
A Mollica, M Locatelli, A Stefanucci, F Pinnen - Molecules, 2012 - mdpi.com
… This problem was solved by subjecting 55 and Boc-N-methyl-L-leucine to HATU and HOAt in the presence of Hünig’s base, giving Boc-alternatamide D that was immediately …
Number of citations: 85 www.mdpi.com
J Sperry - Tetrahedron letters, 2011 - Elsevier
… This problem was solved by subjecting 5·HCl and Boc-N-methyl-l-leucine (11) to HATU and HOAt in the presence of Hünig’s base, 17 giving Boc-alternatamide D 13 that was …
Number of citations: 17 www.sciencedirect.com
C Campestre, P Tortorella, M Agamennone… - European journal of …, 2008 - Elsevier
… Synthesis of the N-methyl-hydroxyurea 1c (Scheme 2) was attempted starting from Boc-N-methyl-l-leucine, in a procedure analogous to Scheme 1. When the dipeptide 5c (Scheme 2) …
Number of citations: 19 www.sciencedirect.com
N Esmati, AR Maddirala, N Hussein, H Amawi… - Organic & …, 2018 - pubs.rsc.org
… was designed to employ stoichiometric equivalents of phenylethyl isocyanide (1a), phenyl acetaldehyde (2), methylamine (3) (33% weight in ethanol) and Boc-N-methyl-L-leucine (4a) …
Number of citations: 13 pubs.rsc.org
D Prabhakar Reddy, N Zhang, Z Yu… - The Journal of Organic …, 2017 - ACS Publications
… of Weinreb amide, CBS asymmetric reduction and ester formation with N-Boc-N-methyl-L-leucine 9. … Esterification of 18 and N-Boc-N-methyl-l-leucine 9 using EDCI followed by Boc …
Number of citations: 17 pubs.acs.org
FE Dutton, BH Lee - Tetrahedron letters, 1998 - Elsevier
… Epsilon-lactam U was coupled (DCC) with N-BOC-N-methyl-L-leucine and the resulting tridepsipeptide 12 (71%) deprotected at the C-terminus by hydrogenolysis to give acidl3 (-100%)…
Number of citations: 23 www.sciencedirect.com

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